4-[(1R)-1-Aminoethyl]benzene-1,2-diol
Overview
Description
®-4-(1-Aminoethyl)-1,2-benzenediol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an aminoethyl group attached to a benzenediol structure, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-1,2-benzenediol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst, such as omega-transaminase, which provides high selectivity and chiral purity. The reaction conditions often include a buffer solution, coenzyme, and cosolvent, with the reaction carried out under controlled temperature and vacuum conditions .
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)-1,2-benzenediol may involve large-scale biocatalytic processes. These processes are optimized for high yield and purity, often using simple acid-alkali extraction, concentration, and crystallization techniques for post-treatment .
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
®-4-(1-Aminoethyl)-1,2-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a chiral sensor for enantiodifferentiation.
Biology: Plays a role in the study of enzyme mechanisms and as a substrate in biocatalytic processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-(1-Aminoethyl)phosphonic acid
- (1R,4r)-4-(®-1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide
Uniqueness
®-4-(1-Aminoethyl)-1,2-benzenediol is unique due to its specific chiral configuration and the presence of both amino and diol functional groups. This combination allows for diverse chemical reactivity and a wide range of applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADORYGYPYJHO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274547 | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134856-03-4 | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134856-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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